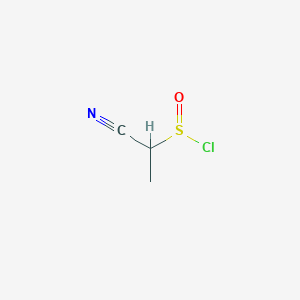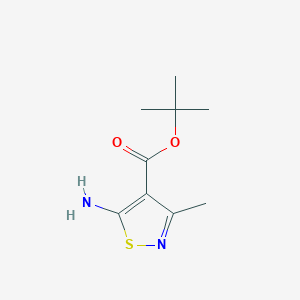
3-Cyclobutyl-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom. This compound has a molecular formula of C₆H₉N₃S and a molecular weight of 155.22 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 3-Cyclobutyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method is the oxidative cyclization of thiosemicarbazones using ferric chloride or acid catalysts . The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
3-Cyclobutyl-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol as a solvent, triethylamine as a base, and various halides as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used but can include substituted thiadiazoles and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyclobutyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with DNA and its potential as a DNA-cleaving agent.
Wirkmechanismus
The mechanism of action of 3-Cyclobutyl-1,2,4-thiadiazol-5-amine involves its interaction with biological molecules such as DNA. The compound can bind to DNA and induce cleavage, which is a key mechanism in its antimicrobial activity . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
3-Cyclobutyl-1,2,4-thiadiazol-5-amine is unique due to its specific cyclobutyl substitution on the thiadiazole ring. Similar compounds include:
1,2,4-Thiadiazole: A basic thiadiazole structure without the cyclobutyl substitution.
5-Substituted-1,2,4-thiadiazoles: Compounds with various substituents at the 5-position of the thiadiazole ring.
1,3,4-Thiadiazole: Another isomeric form of thiadiazole with different substitution patterns and properties.
These similar compounds share the thiadiazole core but differ in their substituents and, consequently, their chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9N3S |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
3-cyclobutyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H9N3S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9) |
InChI-Schlüssel |
VRUFKYYVERKRAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


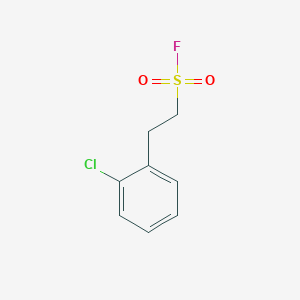
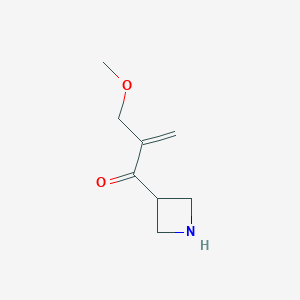
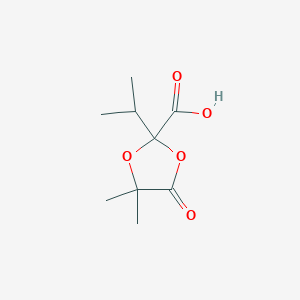

![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)






